Cas no 4482-27-3 (2-Hydroxy-4-phenylbenzoic Acid)

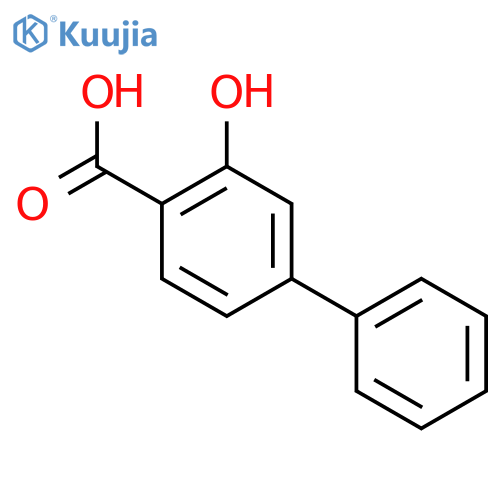

4482-27-3 structure

商品名:2-Hydroxy-4-phenylbenzoic Acid

2-Hydroxy-4-phenylbenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid

- 2-hydroxy-4-phenylbenzoic acid

- 2-Hydroxy-4-phenyl-benzoesaeure

- 3-Hydroxy-biphenyl-4-carbonsaeure

- 3-hydroxy-biphenyl-4-carboxylic acid

- 4-Methylsalicylsaeure

- 4-Phenylsalicylic acid

- 4482-27-3

- BDBM50565954

- SCHEMBL2536183

- CS-0208806

- BS-28780

- 4-Biphenylcarboxylic acid, 3-hydroxy- (8CI); 3-Hydroxy[1,1'-biphenyl]-4-carboxylic acid; 4-Phenyl-2-hydroxybenzenecarboxylic acid; 4-Phenylsalicylic acid

- DTXSID50483389

- A904683

- 2-oxidanyl-4-phenyl-benzoic acid

- AKOS015888634

- 3-Hydroxy-[1,1-biphenyl]-4-carboxylicacid

- DB-348242

- [1,1'-Biphenyl]-4-carboxylic acid, 3-hydroxy-

- CHEMBL475848

- 3-Hydroxy-[1,1'-biphenyl]-4-carboxylicacid

- MFCD14702018

- 2-Hydroxy-4-phenylbenzoic Acid

-

- MDL: MFCD14702018

- インチ: InChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)

- InChIKey: IDXMMAOAJXZWSS-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O

計算された属性

- せいみつぶんしりょう: 214.06300

- どういたいしつりょう: 214.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- PSA: 57.53000

- LogP: 2.75740

2-Hydroxy-4-phenylbenzoic Acid セキュリティ情報

2-Hydroxy-4-phenylbenzoic Acid 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Hydroxy-4-phenylbenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003089-500mg |

3-Hydroxybiphenyl-4-carboxylic acid |

4482-27-3 | 97% | 500mg |

$831.30 | 2023-09-01 | |

| TRC | H952948-2.5g |

2-Hydroxy-4-phenylbenzoic Acid |

4482-27-3 | 2.5g |

$1085.00 | 2023-05-18 | ||

| Crysdot LLC | CD12071061-1g |

3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid |

4482-27-3 | 95+% | 1g |

$330 | 2024-07-24 | |

| 1PlusChem | 1P00DKWT-250mg |

2-Hydroxy-4-phenylbenzoic acid |

4482-27-3 | 98% | 250mg |

$249.00 | 2025-02-26 | |

| Alichem | A011003089-250mg |

3-Hydroxybiphenyl-4-carboxylic acid |

4482-27-3 | 97% | 250mg |

$489.60 | 2023-09-01 | |

| Alichem | A011003089-1g |

3-Hydroxybiphenyl-4-carboxylic acid |

4482-27-3 | 97% | 1g |

$1445.30 | 2023-09-01 | |

| abcr | AB325687-250 mg |

2-Hydroxy-4-phenylbenzoic acid; 98% |

4482-27-3 | 250mg |

€322.50 | 2023-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279476-250mg |

2-Hydroxy-4-phenylbenzoic acid |

4482-27-3 | 98% | 250mg |

¥2368.00 | 2024-05-13 | |

| A2B Chem LLC | AG32829-250mg |

2-Hydroxy-4-phenylbenzoic acid |

4482-27-3 | 98% | 250mg |

$193.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279476-1g |

2-Hydroxy-4-phenylbenzoic acid |

4482-27-3 | 98% | 1g |

¥4680.00 | 2024-05-13 |

2-Hydroxy-4-phenylbenzoic Acid 関連文献

-

Dilek Güzeller,Hale Ocak,Belk?z Bilgin-Eran,Marko Prehm,Carsten Tschierske J. Mater. Chem. C 2015 3 4269

4482-27-3 (2-Hydroxy-4-phenylbenzoic Acid) 関連製品

- 50-85-1(4-Methylsalicylic acid)

- 610-92-4(DHTA)

- 294661-02-2(2,5-Dihydroxybenzoic Acid-d3 (d2 Major))

- 490-79-9(2,5-Dihydroxybenzoic acid)

- 304-06-3(2-hydroxy-3-phenylbenzoic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4482-27-3)2-Hydroxy-4-phenylbenzoic Acid

清らかである:99%

はかる:1g

価格 ($):447.0